molecular formula C15H14F3N3O3 B2749379 N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide CAS No. 2415632-62-9

N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide

Cat. No.: B2749379
CAS No.: 2415632-62-9
M. Wt: 341.29
InChI Key: LHIDFAGGDMSHOS-UHFFFAOYSA-N
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Description

N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide is a compound that features a trifluoromethyl group attached to a pyridazinone ring.

Preparation Methods

The synthesis of N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and conditions. One common method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a radical initiator. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)12-6-7-14(23)21(20-12)9-8-19-13(22)10-24-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIDFAGGDMSHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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